O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine
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Overview
Description
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a hydroxycarbamoyl group attached to a phenyl ring, which is further connected to an L-tyrosine moiety. This compound has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine typically involves multi-step organic reactions. One common approach is to start with L-tyrosine, which undergoes a series of chemical transformations to introduce the hydroxycarbamoyl group at the desired position on the phenyl ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamoyl group may yield oxo derivatives, while substitution reactions on the phenyl ring can introduce a wide range of functional groups .
Scientific Research Applications
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine include other hydroxycarbamoyl-substituted phenyl derivatives and L-tyrosine analogs .
Uniqueness
What sets this compound apart is its unique combination of the hydroxycarbamoyl group and the L-tyrosine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
918157-28-5 |
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Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(20)21)8-10-4-6-12(7-5-10)23-13-3-1-2-11(9-13)15(19)18-22/h1-7,9,14,22H,8,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
VKKYAMRCKOXCIU-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)C(=O)NO |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CC(C(=O)O)N)C(=O)NO |
Origin of Product |
United States |
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